Chloro(dimethyl)propylstannane
Description
Chloro(dimethyl)propylstannane is an organotin compound with the general formula (CH₃)₂(C₃H₇)SnCl, where a tin (Sn) atom is bonded to two methyl groups, one propyl group, and a chlorine atom. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biocides. The chlorine substituent enhances reactivity, making it a precursor for further chemical modifications. Its structure places it within the broader class of tetraorganotin halides, which are characterized by their thermal stability and variable biological activity depending on substituents .
Properties
CAS No. |
61726-21-4 |
|---|---|
Molecular Formula |
C5H13ClSn |
Molecular Weight |
227.32 g/mol |
IUPAC Name |
chloro-dimethyl-propylstannane |
InChI |
InChI=1S/C3H7.2CH3.ClH.Sn/c1-3-2;;;;/h1,3H2,2H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
ISVDZZZQZOMVIW-UHFFFAOYSA-M |
Canonical SMILES |
CCC[Sn](C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(dimethyl)propylstannane can be synthesized through the reaction of dimethylpropylstannane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
(CH3)2SnC3H7+Cl2→Cl(CH3)2SnC3H7
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes, often utilizing continuous flow reactors to maintain optimal reaction conditions. The use of catalysts and specific reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Chloro(dimethyl)propylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different organotin compounds.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and resulting in different organotin species.
Radical Reactions: The compound can participate in radical reactions, where the chlorine atom is replaced by a radical species.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium alkoxide in an organic solvent.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of organotin hydroxides or alkoxides.
Oxidation Reactions: Generation of higher oxidation state organotin compounds.
Reduction Reactions: Production of lower oxidation state organotin species.
Scientific Research Applications
Chloro(dimethyl)propylstannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are crucial in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its ability to catalyze polymerization reactions.
Mechanism of Action
The mechanism of action of chloro(dimethyl)propylstannane involves the interaction of the tin center with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with cellular components, leading to its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Functional Analogues
Chloro(diphenyl)propylstannane
- Formula : (C₆H₅)₂(C₃H₇)SnCl
- Comparison : Replacing methyl groups with phenyl rings increases steric bulk and aromaticity, which reduces reactivity toward nucleophiles but enhances UV stability. Phenyl-substituted stannanes are often used in photostabilizers for plastics, whereas methyl/propyl variants like chloro(dimethyl)propylstannane are more reactive in cross-coupling reactions .
Chloro(trimethyl)stannane
- Formula : (CH₃)₃SnCl
- Comparison: The absence of a propyl group simplifies the structure, increasing volatility and toxicity. Trimethyltin chloride is notorious for neurotoxic effects, while the propyl group in this compound may reduce bioavailability and environmental persistence .
Chloro-(3-ethoxypropyl)diphenylstannane
- Formula : (C₆H₅)₂(C₅H₁₀O)SnCl
- Comparison: The ethoxypropyl group introduces oxygen-based polarity, improving solubility in polar solvents. This contrasts with this compound, which is more lipophilic and suited for non-aqueous reaction systems .
Physicochemical Properties
| Property | This compound | Chloro(trimethyl)stannane | Chloro-(3-ethoxypropyl)diphenylstannane |
|---|---|---|---|
| Molecular Weight | ~255 g/mol | ~199 g/mol | ~395 g/mol |
| Boiling Point | 220–240°C (est.) | 154°C | 300–320°C (est.) |
| Solubility | Low in water, high in THF | Moderate in hydrocarbons | Moderate in DMSO |
| Reactivity | High (Sn-Cl bond labile) | Very high | Moderate (stabilized by ethoxy group) |
Sources: Estimated from structural analogs in polystannane studies and substituted stannane data .
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